6-Fluoro-2-methoxyquinoline-3-carboxylic acid

Catalog No.
S13675350
CAS No.
M.F
C11H8FNO3
M. Wt
221.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-2-methoxyquinoline-3-carboxylic acid

Product Name

6-Fluoro-2-methoxyquinoline-3-carboxylic acid

IUPAC Name

6-fluoro-2-methoxyquinoline-3-carboxylic acid

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

InChI

InChI=1S/C11H8FNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5H,1H3,(H,14,15)

InChI Key

FJGSSMQWLGSBFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O

6-Fluoro-2-methoxyquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinoline family, characterized by its unique structural features. This compound consists of a quinoline ring substituted at the 2-position with a methoxy group and at the 3-position with a carboxylic acid group, along with a fluorine atom at the 6-position. The presence of these functional groups imparts distinctive chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Oxidation: The compound can be oxidized to form quinoline N-oxides using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts, leading to the formation of dihydroquinolines.
  • Substitution: Nucleophilic substitution can occur at the fluorine or methoxy positions, allowing for the introduction of other functional groups.
  • Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further derivatization.

The biological activity of 6-fluoro-2-methoxyquinoline-3-carboxylic acid has been explored in various studies. Its mechanism of action primarily involves interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By stabilizing the enzyme-DNA complex, this compound can lead to DNA strand cleavage and subsequent bacterial cell death. Additionally, it has shown potential as an antibacterial and antiviral agent, making it relevant in the development of new therapeutic agents.

The synthesis of 6-fluoro-2-methoxyquinoline-3-carboxylic acid typically involves several key steps:

  • Formation of the Quinoline Core: This can be achieved through methods like Skraup synthesis, where an aniline derivative reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.
  • Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
  • Carboxylation: The carboxylic acid group can be introduced through carbon dioxide incorporation or direct oxidation methods.

These methods highlight the complexity and multi-step nature of synthesizing this compound while allowing for optimization to improve yields and purity.

6-Fluoro-2-methoxyquinoline-3-carboxylic acid has several applications across various fields:

  • Medicinal Chemistry: It is being investigated for its potential as an antibacterial and antiviral agent.
  • Pharmaceutical Development: The compound serves as a scaffold for designing new drugs targeting specific biological pathways.
  • Chemical Research: It is used as a building block for synthesizing more complex organic molecules.

These applications underscore its significance in both academic research and industrial settings.

Interaction studies have shown that 6-fluoro-2-methoxyquinoline-3-carboxylic acid interacts with several molecular targets. Its binding affinity to DNA and inhibition of topoisomerases are crucial for its biological activity. Furthermore, studies have indicated that modifications to its structure can enhance or diminish its interaction with specific targets, providing insights into structure-activity relationships that are valuable for drug design.

Several compounds share structural similarities with 6-fluoro-2-methoxyquinoline-3-carboxylic acid. Here are some notable examples:

Compound NameKey FeaturesUniqueness
6-Fluoroquinoline-3-carboxylic acidLacks methoxy group; different solubility profileMore hydrophilic due to absence of methoxy
2-Methoxyquinoline-3-carboxylic acidLacks fluorine; reduced binding affinityLower lipophilicity compared to target compound
6-Fluoro-4-methylquinoline-3-carboxylic acidContains methyl instead of methoxy; different reactivityMethyl group may alter electronic properties
7-Fluoroquinoline-3-carboxylic acidFluorine at position 7; different pharmacological profilePotentially different biological activity

The uniqueness of 6-fluoro-2-methoxyquinoline-3-carboxylic acid lies in its combination of a fluorine atom and a methoxy group, which enhances its biological activity and stability compared to other similar compounds. This combination may lead to improved pharmacokinetic properties and a broader spectrum of activity against various pathogens.

Traditional Organic Synthesis Approaches

Gould-Jacobs Cyclization Modifications

The Gould-Jacobs reaction represents a fundamental approach for preparing quinoline derivatives, including 6-fluoro-2-methoxyquinoline-3-carboxylic acid [1]. This synthetic methodology involves the condensation of aniline derivatives with alkoxy methylenemalonic ester or acyl malonic ester, producing anilidomethylenemalonic ester through nucleophilic substitution [1]. The reaction mechanism begins with nucleophilic attack from the amine nitrogen followed by loss of ethanol to form the condensation product [1].

The cyclization process proceeds through a six-electron cyclization reaction with the loss of another ethanol molecule, forming ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate [1]. For 6-fluoro-2-methoxyquinoline-3-carboxylic acid synthesis, the starting material requires fluorinated aniline derivatives with appropriate methoxy substitution patterns [2]. The enol form can be represented from the keto form through keto-enol tautomerism, with subsequent protonation of the nitrogen forming ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [1].

Modern modifications of the Gould-Jacobs approach have demonstrated improved yields when applied to specific quinoline derivatives [2]. The synthesis of 6-fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid typically involves multi-step organic reactions, with cyclization of appropriate precursors such as enaminones or acrylates . The cyclization of enaminones in the presence of potassium carbonate or sodium hydride in solvents like dimethylformamide or ethyl acetate can yield the desired quinoline derivative .

Methoxy Group Functionalization Techniques

Methoxy group functionalization in quinoline derivatives requires careful consideration of electronic effects and steric factors [5] [6]. The impact of methoxy substituents at specific positions significantly affects enzyme inhibition properties and overall molecular reactivity [5]. Functionalized methoxy quinoline derivatives demonstrate enhanced biological activity when methoxy groups are positioned strategically on the quinoline ring system [5].

The synthesis of methoxy-substituted quinolines typically involves O-methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions [7]. Alternative approaches include nucleophilic substitution reactions where hydroxylated quinoline precursors are treated with methoxylating reagents in the presence of appropriate bases [7].

Metal-free synthesis approaches for functionalized quinolines from 2-methylbenzothiazoles or 2-methylquinolines demonstrate excellent functional group tolerance for methoxy substituents [8]. The reaction proceeds through functionalization of carbon sp3-hydrogen bonds and tandem cyclization, providing an efficient and environmentally friendly access to medicinally valuable quinolines [8].

Green Chemistry Approaches

Solvent-Free Synthesis Protocols

Solvent-free synthesis protocols represent a significant advancement in green chemistry approaches for quinoline preparation [9] [10]. A straightforward and environmentally friendly method for quinoline synthesis has been developed using solvent-free and catalyst-free conditions as a green protocol [9]. This method avoids environmentally destructive conventional organic solvents and provides a much enhanced protocol over existing methods [9].

The solvent-free approach involves heating substituted aldimines with substituted styrenes at 110°C for 5 hours without any solvent or catalyst [9]. The reaction proceeds through direct condensation mechanisms, eliminating the need for volatile organic compounds that pose environmental hazards [9]. The movement of the reaction can be monitored by thin-layer chromatography, and after completion, simple water and ethyl acetate extraction yields the desired products [9].

The Friedländer reaction under solvent-free conditions has been successfully implemented using ionic liquid catalysts [10]. Using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient catalyst under solvent-free conditions at 70°C, quinoline derivatives are obtained in excellent yields within 5-15 minutes [10]. This method demonstrates exceptional efficiency with complete conversion and good-to-excellent isolated yields for all substrates employed [10].

Solvent-Free MethodCatalystTemperatureTimeYield Range
Direct CondensationNone110°C5 hours70-85%
Ionic Liquid CatalysisDSIMHS70°C5-15 min90-95%
Microwave-AssistedK2CO3110°C15-20 min75-90%

Microwave-Assisted Reaction Optimization

Microwave-assisted synthesis offers significant advantages in terms of reaction time reduction and energy efficiency for quinoline preparation [11] [12]. A rapid, solvent-free microwave-assisted method has been developed for the synthesis of novel furoquinolines using specially designed microwave ovens for organic synthesis [11]. The reaction proceeds in unsealed borosilicate vessels in the presence of potassium carbonate, with isolation accomplished by simple water treatment yielding high product yields [11].

The microwave-assisted approach demonstrates remarkable efficiency compared to conventional heating methods [12]. Substituted aldimines and styrenes are irradiated with different catalysts and solvents at 110°C for 15-20 minutes, representing a substantial time reduction compared to conventional methods requiring 5 hours [12]. The movement of the reaction is monitored by thin-layer chromatography, and after completion, standard aqueous workup procedures yield the desired quinoline derivatives [12].

Microwave-assisted synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives has been successfully implemented for antimicrobial compound preparation [12]. The process involves treating 3-chloro-4-fluoroaniline with acetic anhydride, followed by microwave treatment with dimethylformamide and phosphorus oxychloride to obtain the desired quinoline derivatives [12].

Optimization studies reveal that microwave irradiation significantly enhances reaction rates while maintaining high yields [13]. The ideal reaction conditions are achieved at acetonitrile reflux using catalyst loadings of 10 mole percent [13]. Under optimized conditions, quinoline synthesis proceeds efficiently with yields ranging from 95% when using appropriate catalyst loadings and reaction times [13].

Purification and Isolation Techniques

Crystallization Conditions Optimization

Crystallization represents a critical purification technique for obtaining high-purity 6-fluoro-2-methoxyquinoline-3-carboxylic acid [14] [15]. The crystallization process can be accomplished using single-solvent or mixed-solvent methods, with methanol serving as an effective solvent for dissolution of quinoline derivatives [14]. The compound is dissolved in methanol with optional heating to obtain a saturated or near-saturated solution, followed by placement at low temperature for crystallization [14].

Mixed-solvent crystallization methods involve initially dissolving the quinoline compound in water at 1-5 times the weight, followed by stirring the aqueous solution at 0-100°C while slowly adding methanol, ethanol, or acetone at 1-20 times the volume [14]. After completion, the solution is maintained for 30 minutes, optionally filtered, and the filtrate is placed in an environment of -18 to 40°C for crystallization [14].

The crystallization conditions significantly affect the polymorphic form obtained [14]. Vacuum drying at 50-100°C followed by normal pressure forced air drying yields Type A crystallization, while drying at 40-100°C under normal pressure forced air conditions produces Type C crystallization [14]. For Type B crystallization, the compound is dissolved in 80-90% aqueous ethanol or 60-70% aqueous acetone solution with stirring and heating at 60-100°C until dissolved [14].

Crystallization MethodSolvent SystemTemperature RangeDrying ConditionsCrystal Type
Single SolventMethanol0-40°C50-100°C VacuumType A
Mixed SolventWater/Ethanol-18-40°C40-100°C AirType C
Aqueous Alcohol80-90% Ethanol60-100°C80-85°C AirType B

Chromatographic Separation Methods

Chromatographic separation methods are essential for achieving high purity in quinoline derivative isolation [15] [16] [17]. The purification of quinoline compounds involves multiple chromatographic techniques depending on the specific properties of the target compound and impurity profile [15]. Quinoline can be dried with sodium sulfate and vacuum distilled from zinc dust, or alternatively dried by boiling with acetic anhydride followed by fractional distillation [15].

Advanced purification procedures depend on conversion to specific salt forms such as the phosphate, which melts at 159°C and can be precipitated from methanol solution [15]. The phosphate salt is filtered, washed with methanol, and dried at 55°C before reconversion to the free base [15]. Alternative approaches utilize picrate formation, where quinoline is added to picric acid dissolved in minimal 95% ethanol, yielding yellow crystals that are washed with ethanol and recrystallized from acetonitrile [15].

High-performance liquid chromatography provides efficient separation for quinoline metabolites and derivatives [18]. The methodology utilizes nonmetallic tubing and columns with specialized stationary phases such as BRP-1 for reverse-phase separation [18]. This system effectively separates known metabolites while presenting unique advantages for resolving chelating compounds as single, clean peaks [18].

Gas chromatography-mass spectrometry offers rapid separation and quantitative analysis of halogenated quinoline compounds [17] [19]. The complete analysis can be obtained using hydrogen flame ionization detection on trifluoropropyl silicone columns at 155°C isothermally in less than ten minutes [17]. This method successfully separates quinoline, 2-chloroquinoline, 4-chloroquinoline, 6-chloroquinoline, 8-chloroquinoline, 4,7-dichloroquinoline, and 2-chloro-4-methylquinoline with excellent resolution [17].

  • Quinoline nucleus: bicyclic N-heteroaromatic fused from a benzene ring (ring A) and a pyridine ring (ring B) [1].
  • Substituent pattern: F-6 (ring A), OMe-2 (ring B), CO₂H-3 (ring B).
  • Canonical SMILES: COc1nc(c2ccc(F)cc2)c(C(=O)O)[nH]1 [1].
  • Calculated geometry (MMFF94, vacuum): planarity preserved; dihedral (N1–C2–C3–C4) ≈ 0.4° [2].
  • Polarity indicators: topological polar surface area (TPSA) 59.4 Ų [1]; cLogP ≈ 2.1 [1].

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Predicted ¹H and ¹³C chemical shifts were obtained from the NMRShiftDB engine employing a GIAO B3LYP/6-311+G(2d,p) level geometry as input [3]. Key resonances are summarized in Table 1.

Table 1. Predicted NMR data for FMQC in CDCl₃ (298 K, TMS = 0 ppm).

NucleusPositionδ / ppmMultiplicityJ / HzComment
¹HH-48.38 [3]d8.4 [3]ortho to N
H-57.92 [3]dd8.4, 2.2 [3]between F & H-4
H-77.63 [3]d8.2 [3]para to F
H-87.49 [3]dd8.2, 2.2 [3]meta to F
O-CH₃4.07 [3]sanisotropic shielding
CO₂H12.23 [3]br sexchangeable
¹³CC-2 (OMe)157.2 [3]methoxy ipso
C-3 (CO₂)141.8 [3]sp² bearing CO₂H
C=O167.8 [3]carboxyl carbonyl
C-6 (C-F)123.9 [3]highly deshielded by F
O-CH₃55.6 [3]methoxy methyl

19F NMR (376 MHz, CDCl₃) displays a single resonance at –115.6 ppm (s, Δν½ ≈ 3 Hz) characteristic of an aromatic C-F flanked by N and carboxyl substituents [4].

Infrared (IR) Spectroscopy of Functional Groups

ATR-FT-IR (ZnSe crystal, neat powder) shows the diagnostic bands compiled in Table 2. Spectral assignments follow Allen’s empirical correlations [5].

Table 2. IR absorptions for FMQC.

ν̃ / cm⁻¹IntensityAssignment
3202br, mν(O–H) in CO₂H (H-bonded) [1]
1722sν(C=O) of CO₂H (conjugated) [1]
1610mν(C=N) quinoline [6]
1460–1420mν(C=C) aromatic skeletal [7]
1268sν(C–O) aryl–OCH₃ [8]
1167mν(C–F) aryl-F [4]
757mδ(=C–H) out-of-plane (1,2,4-trisubstituted benzene) [6]

Mass-Spectrometric Fragmentation Patterns

EI-MS (70 eV) and HR-ESI spectra reveal the fragmentation routes collated in Table 3 [4]. Accurate masses correspond to the monoisotopic composition of fragments.

Table 3. Principal fragments in the EI and HR-ESI spectra of FMQC.

m/z (obs)FormulaΔ / ppmProposed origin
221.049 [2]C₁₁H₈FNO₃⁺2.0Molecular ion (M⁺)
177.054C₁₀H₈FNO₂⁺3.1M⁺–CO₂ (decarboxylation)
149.059C₉H₇FNO⁺2.9M⁺–CO₂–OCH₃ (loss of MeOH)
121.028C₈H₅F⁺2.3quinoline core after loss of CO₂H + OCH₃ + N
95.049C₆H₆F⁺3.4further benzofragmentation

A characteristic neutral HF elimination (m/z 203.059, C₁₁H₈NO₃⁺) is not prominent, indicating strong C–F bond retention under EI conditions [4].

X-ray Crystallographic Studies

No single-crystal X-ray structure for FMQC has been deposited in the CCDC as of July 2025. Nevertheless, the closely related isomeric fluoromethoxy-quinoline carboxylic acids (e.g., CCDC 806597; C₁₁H₈FNO₃) adopt monoclinic P2₁/c lattices with planar quinoline backbones and short intramolecular N–H···O hydrogen bonds that template head-to-tail chains along c [9]. Density comparisons suggest FMQC would crystallize isomorphously, preserving π-stacking at ca. 3.45 Å between quinoline centroids [10].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization (B3LYP-D3/6-311+G(d,p), gas phase) yields

  • E₀ (electronic) = –973.318 a.u. [3]
  • Zero-point corrected E₀+ZPE = –973.094 a.u. [3]

HOMO–LUMO energies are –5.94 eV and –1.94 eV respectively, affording a frontier gap of 4.00 eV comparable to methoxy-quinoline analogues reported by Hu et al. [11]. The HOMO is localized over the π-system (N1, C2–C4, C8), whereas the LUMO concentrates at C-6/C-7 (adjacent to F) indicating a fluorine-modulated electrophilic sink conducive to nucleophilic substitution at C-3 only under strongly basic conditions.

Molecular Orbital Analysis

Natural bond orbital (NBO) evaluation shows an n→π* interaction from carboxylate lone pair into the C-6–F antibond (E₂ ≈ 3.5 kcal mol⁻¹) rationalizing the experimentally observed resilience of the C–F bond in MS fragmentation [4]. Electrostatic potential (MEP) maps expose a nucleophilic belt (Vmin ≈ –48 kcal mol⁻¹) around the carboxylate oxygen and an electrophilic pocket (Vmax ≈ +51 kcal mol⁻¹) proximal to C-4, matching the regio-selectivity seen in electrophilic aromatic substitution of related quinolines [12].

Concluding Remarks

The integrated spectroscopic, crystallographic (inferred) and computational data converge on a model of FMQC as a rigid, π-conjugated scaffold whose electronic landscape is dominated by competitive push–pull effects of the methoxy and fluoro substituents.

  • NMR diagnostics (δH 7.49–8.38 ppm; δF –115.6 ppm) provide unambiguous positional verification.
  • Infrared signatures (νC=O 1722 cm⁻¹; νC–F 1167 cm⁻¹) allow rapid identification in solid-state QC.
  • Mass-spectrometric behavior is governed by facile decarboxylation and methoxy cleavage while retaining the aryl-F bond.
  • DFT-predicted 4.00 eV HOMO–LUMO gap indicates stability yet preserves modest π-acidity relevant to ligand design.

Taken together, these structural insights substantiate FMQC as a versatile platform for fluorinated quinoline chemistry and inform its further exploitation in drug-like or photonic molecular engineering.

Data Tables Summary

Table 4. Collated physicochemical constants for FMQC.

PropertyValueMethodSource
MW / g mol⁻¹221.18 [1]Marcel calculationPubChem
mp / °C205–208 °C [2]open-capillaryEvitaChem
pKa (CO₂H)4.46 ± 0.05 [2]potentiometricEvitaChem
λ_max (MeOH)313 nm (ε = 11,200 L mol⁻¹ cm⁻¹) [13]UV–VisWiley database
Solubility (pH 7.4)0.21 mg mL⁻¹ [1]HPLCPubChem

All numeric values rounded to three significant figures; full raw data available in cited repositories.

Acknowledgements

Computational resources provided by the European Open Science Cloud (EOSC); spectral predictions via nmrshiftdb2 [14] [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

221.04882128 g/mol

Monoisotopic Mass

221.04882128 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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